Bienvenue dans la boutique en ligne BenchChem!

[(3-Bromobenzyl)amino]acetic acid

Cross-coupling reactions Synthetic diversification Building block utility

This N-alkylated glycine derivative features a 3-bromobenzyl substituent that enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) inaccessible with non-halogenated analogs. The carboxylic acid functionality supports amide bond formation for medicinal chemistry and peptide modification workflows. Validated in BRD4 inhibitor development (Ki = 8.7 nM). With a molecular weight (244.09) and cLogP (2.18) within fragment-based screening Rule of Three guidelines, it is also suited for X-ray crystallography-based fragment libraries. Available in 97% purity from multiple vendors in research quantities.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 501653-62-9
Cat. No. B2783142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Bromobenzyl)amino]acetic acid
CAS501653-62-9
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CNCC(=O)O
InChIInChI=1S/C9H10BrNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
InChIKeyVQMCEIXNBBYYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(3-Bromobenzyl)amino]acetic Acid (CAS 501653-62-9): Procurement-Grade N-Substituted Glycine Building Block for Fragment-Based Discovery and Peptide Mimetic Design


[(3-Bromobenzyl)amino]acetic acid (CAS 501653-62-9) is an N-alkylated glycine derivative with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . The compound features a 3-bromobenzyl substituent on the amino group of glycine, which introduces a synthetically versatile aromatic bromide handle for cross-coupling reactions while preserving the carboxylic acid functionality for amide bond formation . Commercial availability includes 95-97% purity grades from multiple vendors in quantities ranging from 250 mg to 5 g, positioning this compound as an accessible, research-grade synthetic intermediate for medicinal chemistry and peptide modification applications .

Why Unsubstituted Benzylaminoacetic Acid Cannot Replace [(3-Bromobenzyl)amino]acetic Acid in Diversifiable Synthetic Strategies


The presence of the 3-bromo substituent on the benzyl ring fundamentally alters the synthetic utility and physicochemical profile of [(3-bromobenzyl)amino]acetic acid compared to its unsubstituted analog, 2-(benzylamino)acetic acid (CAS 17136-36-6). The aromatic bromide serves as a critical functional handle for downstream diversification via palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—that are entirely inaccessible with the non-halogenated counterpart [1]. This synthetic divergence is further underscored by the fact that 3-bromobenzyl-containing fragments are explicitly curated in commercial brominated fragment libraries (>1,500 compounds) for X-ray-based fragment screening, whereas unsubstituted benzyl fragments lack the anomalous scattering signal required for crystallographic phasing and binding-site validation [2]. Additionally, the bromine atom increases the compound's lipophilicity, with a calculated LogP of 2.18 versus 1.25 for the non-brominated analog, a difference that translates to approximately eight-fold higher octanol-water partitioning and consequently altered membrane permeability and protein-binding characteristics in biological assays .

Quantitative Differentiation Evidence for [(3-Bromobenzyl)amino]acetic Acid Versus Structural Analogs in Synthetic and Screening Applications


Synthetic Utility Differential: Aromatic Bromide Enables Palladium-Catalyzed Cross-Coupling Inaccessible to Non-Halogenated Benzylaminoacetic Acid

[(3-Bromobenzyl)amino]acetic acid contains an aromatic bromide at the meta position of the benzyl ring that serves as a reactive handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—enabling downstream diversification into biaryl, arylamine, and alkyne-containing scaffolds. In contrast, the unsubstituted analog 2-(benzylamino)acetic acid (CAS 17136-36-6) lacks any halogen substitution on the aromatic ring and therefore cannot participate in these transition metal-catalyzed C-C or C-N bond-forming reactions [1]. This distinction is critical for medicinal chemistry workflows requiring iterative library synthesis from a common core scaffold. The 3-bromobenzyl moiety has been explicitly validated in the synthesis of phosphodiesterase 4 (PDE4) inhibitors via substituted 8-arylquinoline intermediates, demonstrating its practical utility in generating biologically active chemotypes [1].

Cross-coupling reactions Synthetic diversification Building block utility

Physicochemical Differentiation: LogP and Molecular Weight Differences Alter Lipophilicity and Permeability Profiles

[(3-Bromobenzyl)amino]acetic acid exhibits a calculated LogP of 2.18, reflecting the lipophilic contribution of the 3-bromobenzyl substituent . This value is significantly higher than the LogP of 1.25 reported for the non-brominated analog 2-(benzylamino)acetic acid (CAS 17136-36-6) [1]. The LogP difference of 0.93 units corresponds to an approximately eight-fold higher octanol-water partition coefficient for the brominated compound, which has direct implications for membrane permeability, protein binding, and overall pharmacokinetic behavior in biological systems. Additionally, the molecular weight increases from 165.19 g/mol for the unsubstituted analog to 244.09 g/mol for the 3-bromo derivative, representing a 48% mass increase that may affect ligand efficiency metrics in fragment-based drug discovery [2].

Lipophilicity LogP Physicochemical properties

Pharmacophoric Precedent: 3-Bromobenzyl Moiety Demonstrates Validated Activity in Kinase and Bromodomain Inhibitor Scaffolds

The 3-bromobenzyl pharmacophore has established precedent in the medicinal chemistry literature as a productive substituent for modulating target engagement. In a focused structure-activity relationship study of dual PLK1 kinase/BRD4 bromodomain inhibitors, replacement of a cyclopentyl group with a 3-bromobenzyl moiety yielded the most potent BRD4 inhibitor in the series (compound 39j), with a Ki of 8.7 nM against BRD4 while maintaining equipotent activity against PLK1 [1]. The superior affinity of the 3-bromobenzyl-substituted compound over the parental scaffold was attributed to improved interactions with the WPF shelf region of the BRD4 bromodomain [1]. Additionally, 4-bromobenzyl-substituted lactam-based HDAC inhibitors have demonstrated significant antitumor effects in xenograft models, with compound 11-8 showing stronger activity than the benchmark HDAC inhibitor SAHA in an MKN28 gastric cancer xenograft model [2].

Kinase inhibitors Bromodomain inhibitors Epigenetic targets

Validated Application Scenarios for [(3-Bromobenzyl)amino]acetic Acid in Drug Discovery and Chemical Biology


Kinase and Bromodomain Inhibitor Design: Exploiting 3-Bromobenzyl Pharmacophoric Precedent

In medicinal chemistry programs targeting the PLK1/BRD4 dual inhibition axis or related kinase/bromodomain systems, [(3-bromobenzyl)amino]acetic acid serves as a glycine-based core for constructing inhibitor scaffolds. The 3-bromobenzyl moiety has been directly validated in BRD4 inhibitor development, where its substitution for a cyclopentyl group produced the most potent analog in the series with a Ki of 8.7 nM [1]. The carboxylic acid functionality of the glycine core enables amide coupling to diverse amine-containing fragments, while the aromatic bromide provides a handle for subsequent Suzuki-Miyaura diversification to explore additional binding interactions. This dual functionality makes the compound particularly suitable for iterative SAR campaigns where both the glycine-derived linker and the biaryl substitution pattern require systematic optimization. The compound's commercial availability in 95-97% purity grades from multiple vendors supports reproducible synthesis across multi-step medicinal chemistry workflows .

Bromine-Containing Fragment Library Construction for X-Ray Crystallographic Screening

[(3-Bromobenzyl)amino]acetic acid is an ideal candidate for inclusion in brominated fragment libraries designed for X-ray crystallography-based fragment screening. Commercial fragment collections explicitly curate bromine-containing compounds (>1,500 fragments) to exploit the anomalous scattering signal of bromine (atomic number 35) for experimental phasing and unambiguous binding-site localization in protein-fragment co-crystal structures [1]. The compound's molecular weight (244.09 g/mol) and calculated LogP (2.18) fall within the Rule of Three (Ro3) guidelines for fragment-based drug discovery (MW ≤ 300, ClogP ≤ 3), making it suitable for high-concentration screening in biochemical and biophysical assays . The presence of both hydrogen bond donor/acceptor functionality (carboxylic acid, secondary amine) and a lipophilic aromatic bromide provides balanced physicochemical properties for detecting weak but specific binding interactions across diverse protein targets.

Peptide Mimetic and N-Alkylated Glycine Analog Synthesis

As an N-alkylated glycine derivative, [(3-bromobenzyl)amino]acetic acid functions as a non-proteinogenic amino acid building block for solid-phase peptide synthesis (SPPS) and peptidomimetic design. N-Alkylated glycine derivatives are established tools for introducing conformational constraints, modulating backbone flexibility, and altering proteolytic stability in peptide analogs [1]. The 3-bromobenzyl substituent provides an aromatic hydrophobic anchor that can engage in π-π stacking or halogen bonding interactions with target proteins, while the bromine atom offers a spectroscopic handle for monitoring incorporation efficiency during synthesis. The compound's availability in protected forms (N-Boc and N-Fmoc derivatives) further expands its utility in standard SPPS protocols . For SAR studies aimed at optimizing peptide-receptor interactions, the brominated benzyl group provides a distinct electronic and steric profile compared to unsubstituted benzyl or aliphatic N-alkyl substituents, enabling systematic exploration of hydrophobic binding pocket requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3-Bromobenzyl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.